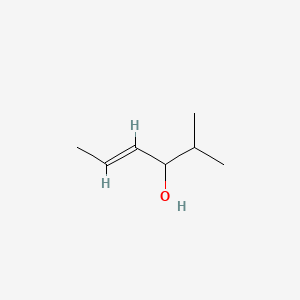

trans-2-Methyl-4-hexen-3-ol

Description

Contextualization within Unsaturated Alcohols and Organic Chemistry

trans-2-Methyl-4-hexen-3-ol is an organic compound classified within the family of unsaturated alcohols. ontosight.ai Its structure is defined by a six-carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon double bond, qualifying it as an alkenol. acs.org Specifically, it is a secondary allylic alcohol, where the hydroxyl group is located on a carbon adjacent to the double bond. The IUPAC name for this compound is (E)-2-methylhex-4-en-3-ol, which precisely describes its molecular architecture: a methyl group at the second carbon, a hydroxyl group at the third, and a double bond between the fourth and fifth carbons in a trans (E) configuration. nih.gov

The dual functionality of an alcohol and an alkene imparts a rich and varied reactivity to the molecule, making it a subject of interest in organic chemistry. ontosight.ai The hydroxyl group can participate in reactions typical of alcohols, such as oxidation and esterification, and its presence allows for hydrogen bonding, which influences physical properties like solubility. ontosight.aimmsl.cz The carbon-carbon double bond allows for addition reactions, such as hydrogenation and halogenation. aem.az The interplay between these two functional groups is a key aspect of its chemical behavior and a foundational topic in the study of organic molecules. mmsl.czorientjchem.org Unsaturated alcohols are significant as they are found in nature and are crucial intermediates in industrial synthesis for products ranging from pharmaceuticals to fragrances. mmsl.czaem.az

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-2-methylhex-4-en-3-ol | nih.gov |

| Molecular Formula | C₇H₁₄O | nih.govnist.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| CAS Number | 96346-76-8 | nist.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 114.104465066 Da | nih.gov |

| Complexity | 74.5 | nih.gov |

This table is populated with data computed by PubChem and other chemical databases.

Significance in Advanced Chemical Synthesis and Mechanistic Studies

Beyond its fundamental properties, this compound serves as a valuable substrate and intermediate in advanced chemical synthesis and for probing reaction mechanisms. One documented synthesis route involves the Grignard reaction between trans-crotonaldehyde and isopropylmagnesium bromide, yielding the target alcohol. lookchem.com

Table 2: Example Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| trans-Crotonaldehyde | isopropylmagnesium bromide | Diethyl ether | 0 - 20 °C, 1h, Inert atmosphere | (E)-2-methyl-4-hexen-3-ol | 70% |

Data sourced from synthetic routes documented in chemical literature. lookchem.com

The compound's utility is particularly highlighted in the study of transition-metal-catalyzed reactions. For instance, it has been employed as a substrate in gold(I)-catalyzed intermolecular dehydrative alkoxylation reactions. nih.gov In a study investigating the reaction of trans-4-hexen-3-ol with 4-methylbenzyl alcohol, researchers used a gold(I) N-heterocyclic carbene complex as a catalyst. nih.gov These experiments are crucial for understanding the regioselectivity of such transformations, probing whether the nucleophilic attack occurs at the α or γ position relative to the hydroxyl group. nih.gov

Mechanistic studies involving allylic alcohols like this compound are vital for developing new synthetic methods. Research into nickel-catalyzed reactions, for example, has explored the isomerization of allylic alcohols and their subsequent use in aldol (B89426) reactions. nih.gov Such studies often involve isotopic labeling to trace the pathways of atoms and intermediates, providing strong evidence for proposed mechanisms. nih.gov The insights gained from these investigations, which explore factors like catalyst structure, solvent effects, and substrate scope, are fundamental to advancing the field of synthetic organic chemistry, enabling the construction of complex molecules with high precision and efficiency. nih.govbohrium.comrsc.org

Structure

3D Structure

Properties

CAS No. |

96346-76-8 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-2-methylhex-4-en-3-ol |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3/b5-4+ |

InChI Key |

WFRYPJOHULJNDS-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C(C(C)C)O |

Canonical SMILES |

CC=CC(C(C)C)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of Trans 2 Methyl 4 Hexen 3 Ol and Analogs

Gas-Phase Reactivity and Ion-Molecule Processes

The gas-phase chemistry of allylic alcohols is characterized by a variety of ion-molecule reactions, including substitutions, racemization, and rearrangements. These processes are often studied theoretically and experimentally to understand fundamental chemical reactivity.

Nucleophilic substitution is a fundamental reaction for allylic alcohols. In the gas phase, these reactions are typically facilitated by acid catalysis. The acid protonates the hydroxyl group (-OH), converting it into a much better leaving group, water (H₂O). libretexts.orglibretexts.org

Secondary and allylic alcohols, such as trans-2-Methyl-4-hexen-3-ol, tend to react through a mechanism involving the formation of a carbocation, akin to an S(_N)1 pathway. libretexts.orglibretexts.org The mechanism proceeds in the following steps:

Protonation: The alcohol's hydroxyl group is protonated by a strong acid (e.g., HBr, HCl), forming an oxonium ion. libretexts.org This step makes the subsequent bond cleavage more favorable.

Dissociation: The protonated alcohol loses a molecule of water to form a resonance-stabilized allylic carbocation. The stability of this intermediate is key to the reactivity of allylic alcohols.

Nucleophilic Attack: A nucleophile, such as a halide ion, attacks the carbocation to form the final substitution product. libretexts.org Due to the delocalized nature of the allylic carbocation, the nucleophile can attack at either end of the allylic system, potentially leading to a mixture of constitutional isomers.

Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture containing equal amounts of both enantiomers. For a chiral molecule like this compound, racemization requires the temporary destruction of its stereocenter.

In the context of the acid-induced reactions discussed above, the formation of a planar, achiral allylic carbocation intermediate provides a direct pathway for racemization. libretexts.orglibretexts.org Once the planar carbocation is formed, the subsequent nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture of the product.

Therefore, any gas-phase process that promotes the formation of this carbocation intermediate can lead to intramolecular racemization. The mechanism is intrinsically linked to the S(_N)1-type substitution pathway, where the rate of racemization would be related to the rate of carbocation formation.

Regioisomerization, particularly the 1,3-transposition of the hydroxyl group in allylic alcohols, is a significant reaction pathway often catalyzed by transition metals. academie-sciences.fr These isomerizations can convert one allylic alcohol into another or into the corresponding carbonyl compound. nih.govrsc.org

Several mechanisms have been proposed based on gas-phase theoretical studies and experimental observations:

Hydride Elimination and Migratory Insertion: In Iridium(III)-catalyzed isomerization, the mechanism can involve a hydride elimination followed by a migratory insertion step. nih.gov

π-Allyl Metal Hydride Mechanism: Rhodium(I) complexes can catalyze the isomerization of allylic alcohols to aldehydes or ketones. This is proposed to occur via a π-allyl metal hydride intermediate. rsc.org

Pericyclic Transition States: Vanadium-catalyzed isomerizations are suggested to proceed through a copernicus.orgcopernicus.org-sigmatropic rearrangement involving a cyclic transition state, similar to a Claisen rearrangement. academie-sciences.fr This mechanism implies that the hydroxyl group remains on the same face of the olefinic double bond during the rearrangement. academie-sciences.fr

The table below summarizes findings from various studies on the isomerization of allylic alcohols, which serve as analogs for this compound.

| Catalyst System | Substrate Type | Product(s) | Proposed Mechanism |

| [Cp*IrCl₂]₂ | Allylic Alcohols | Carbonyl Compounds, α-Chlorinated Carbonyls | Hydride elimination followed by migratory insertion nih.gov |

| (sulphos)Rh(cod) | Allylic Alcohols | Aldehydes or Ketones | π-Allyl metal hydride mechanism rsc.org |

| VO(acac)₂ / Me₃SiOOSiMe₃ | Chiral Cyclic Allylic Alcohol | Isomeric Allylic Alcohol | Pericyclic rearrangement via cyclic transition state academie-sciences.fr |

| MoO₂(OtBu)₂ | Allylic Alcohols | Rearranged Allylic Alcohols | Pericyclic rearrangement via cyclic transition state academie-sciences.fr |

Atmospheric Chemical Transformations and Degradation Mechanisms

Once released into the atmosphere, volatile organic compounds (VOCs) like this compound are subject to chemical degradation. The primary oxidants responsible for this degradation are the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO₃) radical at night. nih.govacs.org

The hydroxyl (OH) radical is the most important daytime oxidant in the troposphere. acs.org The reaction of OH radicals with unsaturated alcohols like this compound can proceed via two main pathways:

OH Addition: The electrophilic addition of the OH radical to the C=C double bond is the dominant pathway at lower atmospheric temperatures. researchgate.netrsc.org This reaction forms a chemically activated hydroxyalkyl radical intermediate. For this compound, addition can occur at either C-4 or C-5, leading to two different radical adducts.

H-atom Abstraction: The OH radical can abstract a hydrogen atom from a C-H bond or the O-H bond. This pathway becomes more competitive at higher temperatures. researchgate.netrsc.org Abstraction can occur from the hydroxyl group, the carbon bearing the hydroxyl group (C-3), or other C-H bonds in the molecule.

Theoretical studies on allyl alcohol, a structural analog, confirm that OH addition to the double bond proceeds via low energy barriers, while direct H-abstraction pathways are also possible. researchgate.net For C5 unsaturated alcohols like prenol and isoprenol, it has been shown that OH addition to the double bond remains a significant channel even at higher temperatures found in combustion environments. rsc.org The products of these reactions are typically smaller carbonyls and hydroxycarbonyls. For instance, the reaction of Z-3-hexen-1-ol with OH radicals yields propanal and 3-hydroxypropanal. researchgate.net

The table below presents reaction rate coefficients for OH radicals with various analogous unsaturated compounds.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| cis-3-Hexen-1-ol | (1.1 ± 0.2) x 10⁻¹⁰ | 298 |

| Linalool | (1.7 ± 0.4) x 10⁻¹⁰ | 296 |

| Isoprenol | ~1.0 x 10⁻¹⁰ | ~900-1200 |

| Prenol | ~6.0 x 10⁻¹¹ | ~900-1200 |

(Data for cis-3-Hexen-1-ol and Linalool from copernicus.org; data for Isoprenol and Prenol from rsc.org)

During the nighttime, the nitrate (NO₃) radical is a major atmospheric oxidant, particularly for unsaturated VOCs. copernicus.orgnih.gov The NO₃ radical arises from the oxidation of nitrogen dioxide (NO₂) by ozone (O₃). nih.gov Its reactions are especially rapid with alkenes. copernicus.orgnih.gov

The primary degradation mechanism for this compound with NO₃ is the electrophilic addition of the radical to the electron-rich C=C double bond. This addition forms a nitrooxy-alkyl radical intermediate. This radical then reacts further, typically with molecular oxygen (O₂), to form a nitrooxy-peroxy radical, which can subsequently undergo various reactions leading to the formation of organic nitrates, carbonyls, and other oxygenated products. These reactions are a significant pathway for coupling anthropogenic NOx emissions with natural BVOC emissions. copernicus.orgnih.gov

While H-atom abstraction by NO₃ is possible, for alkenes and unsaturated alcohols, the addition pathway is generally much faster and therefore dominates the atmospheric loss process.

The table below shows the reaction rate coefficients for NO₃ radicals with analogous unsaturated alcohols.

| Compound | Rate Coefficient (k_NO₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| cis-3-Hexen-1-ol | (4.43 ± 0.91) x 10⁻¹³ | 298 |

| Linalool | (1.15 ± 0.25) x 10⁻¹¹ | 296 |

| 2-Methyl-3-buten-2-ol | (5.5 ± 1.1) x 10⁻¹³ | 298 |

(Data sourced from copernicus.orgnih.gov)

Chlorine Atom-Initiated Reactions

The atmospheric degradation of unsaturated alcohols like this compound is significantly influenced by reactions with chlorine (Cl) atoms, particularly in marine and coastal environments where Cl concentrations are elevated. nih.gov The reaction between Cl atoms and unsaturated alcohols can proceed via two primary pathways: H-atom abstraction from a C-H or O-H bond, and Cl-atom addition to the C=C double bond. nih.govd-nb.info

For unsaturated alcohols, the addition of a chlorine atom to the carbon-carbon double bond is the most frequently proposed reaction mechanism. d-nb.info This is because the C=C double bond, with its π-electron system, is more reactive than the single σ bonds within the molecule. acs.org The rate constants for the reaction of Cl atoms with C3–C8 unsaturated alcohols are generally in the range of 1.44 × 10⁻¹⁰ to 4.70 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org These reactions are notably faster than those with corresponding saturated alcohols. acs.org

Studies on analogs such as various hexenol isomers have provided specific kinetic data. For instance, the rate constants for the reaction of Cl atoms with (E)-2-hexen-1-ol, (E)-3-hexen-1-ol, and (Z)-3-hexen-1-ol were determined to be (3.41 ± 0.65) × 10⁻¹⁰, (3.05 ± 0.59) × 10⁻¹⁰, and (3.15 ± 0.58) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net For the structurally similar compound trans-2-hexenal (B146799) (T2H), the reaction with Cl atoms was found to have a rate constant of (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov The primary products identified from the T2H reaction included butanal, HCl, and CO. nih.gov

The reaction mechanism for vinyl acetate, another unsaturated analog, shows that the Cl addition pathway is dominant over H-abstraction. researchgate.net This addition leads to the formation of primary intermediates that subsequently react in the presence of O₂ and NO. researchgate.net Given these findings, it is highly probable that the reaction of this compound with Cl atoms is also dominated by the addition of Cl to the C=C double bond, leading to chlorinated products and contributing to its atmospheric degradation.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| C3–C8 Unsaturated Alcohols (General Range) | (1.44 to 4.70) × 10⁻¹⁰ | acs.org |

| (E)-2-hexen-1-ol | (3.41 ± 0.65) × 10⁻¹⁰ | researchgate.net |

| (E)-3-hexen-1-ol | (3.05 ± 0.59) × 10⁻¹⁰ | researchgate.net |

| (Z)-3-hexen-1-ol | (3.15 ± 0.58) × 10⁻¹⁰ | researchgate.net |

| trans-2-hexenal (T2H) | (3.17 ± 0.72) × 10⁻¹⁰ | nih.gov |

Ozonolysis Kinetics and Mechanistic Pathways

Ozonolysis is a critical atmospheric removal process for unsaturated compounds like this compound. nih.gov The reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond. libretexts.org This process leads to the cleavage of the C=C bond and the formation of carbonyl compounds and other oxygenated species. wikipedia.org

The general mechanism, first proposed by Criegee, involves a three-step sequence. organic-chemistry.orgnih.gov

1,3-Dipolar Cycloaddition : Ozone adds across the double bond to form an unstable primary ozonide (POZ), also known as a molozonide or 1,2,3-trioxolane. organic-chemistry.orgiitk.ac.inmsu.edu

Cycloreversion : The unstable primary ozonide rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). nih.govmsu.edu

1,3-Dipolar Cycloaddition : The Criegee intermediate and the carbonyl compound can then recombine in a different orientation to form a more stable secondary ozonide (SOZ), a 1,2,4-trioxolane. organic-chemistry.orgmsu.edu

This reaction pathway is valid in non-interactive solvents. organic-chemistry.org In the presence of protic solvents like alcohols, the Criegee intermediate can be trapped to form hydroperoxy hemiacetals. organic-chemistry.org

Formation and Decomposition of Primary Ozonides

The initial step of ozonolysis is the concerted 1,3-dipolar cycloaddition of ozone to the alkene double bond, which forms the primary ozonide (POZ), a 1,2,3-trioxolane. organic-chemistry.orgiitk.ac.inmsu.edustudy.com This intermediate is highly unstable and rapidly decomposes. nih.govmsu.edu The decomposition of the POZ is a critical step that dictates the subsequent reaction mechanism and product distribution. nih.gov

The decomposition typically occurs through a cycloreversion process, breaking the C-C bond and one O-O bond of the trioxolane ring. msu.edu This fragmentation yields two species: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. libretexts.orgmsu.edu For an unsymmetrical alkene like this compound, this decomposition can occur in two different ways, leading to two different pairs of carbonyl and Criegee intermediate products.

Experimental studies on cyclic alkenes have determined the barrier heights for POZ decomposition to be in the range of 9.1 to 11.9 kcal/mol. nih.gov These low activation energies underscore the transient nature of the primary ozonide. msu.edu

Secondary Ozonide Formation

Following the decomposition of the primary ozonide, the resulting carbonyl compound and the Criegee intermediate can recombine. organic-chemistry.org This recombination is a 1,3-dipolar cycloaddition, similar to the initial ozone attack, but with reversed regiochemistry. organic-chemistry.org The product of this step is a secondary ozonide (SOZ), a 1,2,4-trioxolane, which is significantly more stable than the primary ozonide. msu.edu

Role and Reactivity of Criegee Intermediates

Criegee intermediates (CIs) are carbonyl oxides formed from the decomposition of the primary ozonide. osti.gov These species are 1,3-dipolar compounds, similar to ozone itself. organic-chemistry.org Initially formed with significant internal energy, CIs can either undergo prompt unimolecular decomposition or be collisionally stabilized. harvard.edu

Stabilized Criegee intermediates (sCIs) are highly reactive and can participate in a variety of bimolecular reactions with other atmospheric trace gases, such as water vapor, SO₂, and NO₂. harvard.edupnas.orgmdpi.com The reaction of CIs with water is considered a major degradation pathway in the atmosphere. mdpi.com Their reaction with SO₂ is also significant as it leads to the formation of SO₃, which is a precursor to sulfuric acid (H₂SO₄), a key component in aerosol formation. pnas.orgacs.org

The reactivity of a Criegee intermediate is strongly dependent on its structure. pnas.org For example, the dimethyl-substituted Criegee intermediate, (CH₃)₂COO, reacts with SO₂ at a near gas-kinetic-limit rate but reacts very slowly with water vapor. pnas.org This is in contrast to the simplest CI, CH₂OO, which is efficiently scavenged by water dimers. pnas.org In the gas phase, where reaction partners are less available, recombination to form secondary ozonides is less dominant, and other reaction pathways of the CIs become more significant. nih.gov

Mechanistic Insights in Homogeneous and Heterogeneous Catalysis

Regio- and Stereoselectivity in Gold-Catalyzed Dehydrative Alkoxylation

Gold(I) complexes have emerged as effective catalysts for the dehydrative alkoxylation of allylic alcohols, providing a direct route to allylic ethers. nih.gov This transformation is notable for its high regio- and stereoselectivity.

The reaction mechanism is proposed to involve the π-activation of the allylic alcohol's C=C double bond by the gold(I) catalyst. nih.gov This is followed by an outer-sphere, anti-addition of the nucleophilic alcohol. This addition is thought to be facilitated by an O-H•••O hydrogen bond between the incoming alcohol and the hydroxyl group of the substrate. nih.gov This step forms a gold σ-alkyl intermediate. nih.gov

For example, gold(I)-catalyzed reactions of enantiomerically enriched allylic alcohols have demonstrated this preferential syn-addition. duke.edu This methodology allows for the regio- and stereospecific synthesis of allylic ethers from readily available allylic alcohols under mild conditions, with water as the only byproduct. nih.govthieme-connect.com

Proposed Mechanisms for Palladium-Catalyzed Cyclization

The palladium-catalyzed cyclization of allylic alcohols, such as this compound and its analogs, is a pivotal transformation in organic synthesis, enabling the construction of complex cyclic ethers. Several mechanistic pathways have been proposed, largely dependent on the catalytic system and substrate structure. A key intermediate in many of these proposed mechanisms is the π-allylpalladium species. mdpi.com

One prominent proposed mechanism for the intramolecular cyclization of acyclic monoallylic diols involves an anti-oxypalladation pathway. acs.org In this pathway, a hydroxyl group and the palladium catalyst add across the alkene in an anti fashion. This is followed by an intramolecular proton transfer and subsequent anti-elimination of water to yield the cyclized product. acs.org This mechanism, supported by density functional theory (DFT) calculations and experimental results, contrasts with earlier proposals of syn-oxypalladation. The stereospecificity of the reaction is accounted for by this anti-addition, anti-elimination sequence. acs.org For certain bicyclic systems, Pd(II) can promote either syn- or anti-addition. acs.org

Another significant pathway involves the palladium-catalyzed activation of an allylic C-H bond. In a reaction designed to produce six-membered cyclic ethers from terminal olefins and alcohol nucleophiles, a novel mechanism was proposed. ynu.edu.cn This process is thought to involve the cleavage of the allylic C-H bond to form a π-allyl intermediate, deprotonation of the alcohol, and the subsequent C-O bond formation all occurring at the palladium center. ynu.edu.cn

Furthermore, in reactions where allylic alcohols containing an additional unsaturated carbon-carbon bond undergo arylative cyclization, a Pd(0)-catalyzed pathway is involved. rsc.org The reaction proceeds without the need for stoichiometric amounts of a base, highlighting the essential role of the Lewis acidity of organoboron reagents and the poor leaving group ability of the hydroxyl group. rsc.org

The table below summarizes key proposed palladium-catalyzed cyclization mechanisms for allylic alcohols and their analogs.

| Mechanistic Pathway | Key Features | Catalyst System Example | Substrate Example | Ref. |

| anti-Oxypalladation | anti-addition of Pd(II) and hydroxyl group across the alkene; Intramolecular proton transfer; anti-elimination of water. | Pd(II) | Acyclic monoallylic diols | acs.org |

| Allylic C-H Activation | C-H cleavage forms a π-allyl intermediate; Alcohol deprotonation and C-O bond formation occur on the Pd center. | Pd(II)/Sulfoxide | Terminal olefins with alcohol nucleophiles | ynu.edu.cn |

| Arylative Cyclization | Pd(0)-catalyzed process; Involves organoboron reagents. | Triphenylphosphine-ligated Pd(0) | Allylic alcohols with another unsaturated C-C bond | rsc.org |

Oxygen Transfer Mechanisms in Catalytic Oxidation

The catalytic oxidation of allylic alcohols like this compound is a fundamental reaction for producing valuable α,β-unsaturated aldehydes and ketones. The mechanisms of oxygen transfer are diverse and depend heavily on the catalyst and oxidant employed.

Metal-Catalyzed Aerobic Oxidation:

In many systems, molecular oxygen (O₂) serves as the terminal oxidant, making the process environmentally benign. researchgate.netamazonaws.com The mechanism often involves the interaction of the alcohol with a metal center.

Palladium-Based Catalysts: A proposed cycle for a palladium-catalyzed aerobic oxidation involves the initial formation of a palladium-alkoxide complex. This complex undergoes β-hydride elimination to yield the ketone or aldehyde product and a palladium-hydride species. The Pd-H bond is then oxidized by molecular oxygen to form a hydroperoxide, which regenerates the active catalyst and produces hydrogen peroxide. amazonaws.com Molecular sieves are sometimes used to facilitate the removal of hydrogen peroxide as water and oxygen, driving the reaction forward. amazonaws.com

Copper-Based Catalysts: A common system involves a Cu(I)/Cu(II) redox cycle, often in conjunction with a co-catalyst like TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl). The cycle begins with the oxidation of Cu(I) to Cu(II) by O₂. amazonaws.com The Cu(II) species then oxidizes TEMPO to its N-oxoammonium salt form. This salt is the active oxidant that reacts with the alcohol to produce the carbonyl compound, regenerating TEMPO in its hydroxylamine (B1172632) form. amazonaws.com

Ruthenium-Based Catalysts: For ruthenium-catalyzed oxidations, a Ru(II) complex can be oxidized by O₂ to a Ru(IV) complex. This higher-valent species then accepts two hydrogen atoms from the alcohol substrate, releasing the carbonyl product and being reduced back to Ru(II). amazonaws.com

Enzyme-Catalyzed Oxidation:

Biocatalytic systems offer high selectivity under mild conditions. nih.gov Unspecific peroxygenases (UPOs), which are heme-thiolate proteins, can catalyze the hydroxylation and epoxidation of alkenes. The catalytic cycle involves the activation of hydrogen peroxide by the iron-heme center to form a key reactive intermediate known as Compound I (Cpd I). nih.gov This potent species then abstracts a hydrogen atom from the substrate, leading to the allylic hydroxylation product. nih.gov

Photo-Oxidation:

In photocatalytic systems, oxygen can be activated by light to form reactive oxygen species without the need for metal catalysts. nih.gov This approach is considered highly sustainable. Upon irradiation, a photocatalyst can facilitate the generation of species like singlet oxygen or superoxide (B77818) radicals from O₂, which then oxidize the alcohol. nih.gov

The following table outlines different oxygen transfer mechanisms in the catalytic oxidation of allylic alcohols.

| Catalyst System | Oxidant | Key Mechanistic Steps | Product Type | Ref. |

| Palladium Complex | O₂ | Formation of Pd-alkoxide, β-hydride elimination, re-oxidation of Pd-H species by O₂. | Aldehydes/Ketones | amazonaws.com |

| TEMPO/CuCl | O₂ | Cu(I)/Cu(II) redox cycle, formation of N-oxoammonium salt, alcohol oxidation by the salt. | Aldehydes | amazonaws.com |

| Ruthenium Complex | O₂ | Oxidation of Ru(II) to Ru(IV), hydrogen abstraction from alcohol by Ru(IV). | Aldehydes/Ketones | amazonaws.com |

| Unspecific Peroxygenase (UPO) | H₂O₂ | Heme-iron activation of H₂O₂ to form Compound I, hydrogen abstraction from substrate. | Hydroxylated products | nih.gov |

| Photocatalyst | Air/O₂ | Light-induced activation of O₂ to reactive oxygen species (e.g., singlet oxygen). | Carboxylic acids/Ketones | nih.gov |

Stereochemical Investigations of Trans 2 Methyl 4 Hexen 3 Ol and Its Chiral Derivatives

Enantiomeric Purity and Chiral Resolution Methodologies

No specific methods for the chiral resolution of trans-2-Methyl-4-hexen-3-ol or data on its enantiomeric purity have been documented in the available literature.

Diastereoselectivity and Enantioselectivity in Directed Organic Synthesis

Detailed studies on the diastereoselective or enantioselective synthesis of this compound were not found. Therefore, no data on achievable diastereomeric ratios or enantiomeric excesses can be provided.

Stereochemical Course of Intramolecular Rearrangement Reactions

There is no available research describing the stereochemical outcomes of intramolecular rearrangement reactions specifically involving this compound or its chiral derivatives.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Energetics and Transition States

No published studies were identified that specifically report on the use of quantum chemical calculations to determine the reaction energetics (such as enthalpy and Gibbs free energy of reaction) or to map the transition state structures for reactions involving trans-2-Methyl-4-hexen-3-ol.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

There is no available research detailing the application of Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound. Such studies would typically involve calculating the energies of reactants, products, intermediates, and transition states to map out the most likely reaction pathways.

Master Equation Modeling for Kinetic Processes

A search of the scientific literature did not reveal any instances of master equation modeling being applied to the kinetic processes of this compound. This type of modeling is used to describe the time evolution of a system's chemical states and would provide a deeper understanding of its reaction kinetics under various conditions.

Structure-Reactivity Relationships Derived from Computational Models

No computational studies have been found that specifically derive structure-reactivity relationships for this compound. These relationships are often established by calculating various molecular descriptors and correlating them with experimentally observed reactivity, providing predictive insights into the chemical behavior of the compound and its analogs.

Advanced Applications in Organic Synthesis

Role as a Precursor in Fine Chemical Synthesis

Unsaturated alcohols are a critical class of compounds that serve as intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, vitamins, perfumes, and agrochemicals. mdpi.com The selective hydrogenation of acetylenic alcohols to olefinic alcohols, for instance, is a key transformation that relies on these substrates. mdpi.com

trans-2-Methyl-4-hexen-3-ol fits within this category of versatile precursors. Its structure is analogous to other industrially significant unsaturated alcohols used in large-scale synthesis. For example, 2-methyl-3-buten-2-ol, another tertiary unsaturated alcohol, is a crucial intermediate in the industrial synthesis of vitamins A and E, as well as a component in various perfumes and aroma compounds. mdpi.com The synthetic pathways developed for these related molecules highlight the potential of this compound as a starting material for generating valuable and complex products. The dual functionality of the alkene and alcohol groups allows for a variety of subsequent chemical modifications, making it a flexible input for diverse synthetic targets.

Utility as a Chiral Building Block for Complex Molecule Construction

In the synthesis of complex molecules, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a compound can exhibit vastly different biological activities. mdpi.com Chiral molecules that can be used as starting materials to impart a specific stereochemistry to a larger, more complex molecule are known as chiral building blocks.

This compound is a valuable chiral building block due to the stereocenter at the carbon atom bearing the hydroxyl group. This pre-existing and well-defined stereochemistry can be transferred through subsequent reaction steps to the final target molecule. Chiral unsaturated alcohols and their derivatives, such as chiral epoxy alcohols, are considered powerful starting materials for the synthesis of complex, biologically active molecules. mdpi.comnih.govresearchgate.net The versatility of the epoxy alcohol functionality, which can be derived from an unsaturated alcohol, allows for highly specific ring-opening, oxidation, and reduction reactions to build up molecular complexity with precision. mdpi.comnih.gov

The process of dynamic kinetic resolution (DKR) is a powerful technique for synthesizing enantiomerically pure compounds from racemic alcohols. mdpi.com In this process, one enantiomer of the alcohol is selectively reacted (often via enzymatic acylation) while the other is continuously racemized by a metal catalyst, allowing for a theoretical yield of 100% for a single, desired enantiomer of the product ester. mdpi.comencyclopedia.pub Allylic alcohols are competent substrates for these transformations, underscoring the utility of chiral unsaturated alcohols like this compound in stereoselective synthesis. mdpi.comencyclopedia.pub

Development of Novel Catalytic Systems Involving Unsaturated Alcohols

The reactivity of unsaturated alcohols has spurred the development of novel and highly selective catalytic systems. A primary focus of this research is the selective hydrogenation of carbon-carbon multiple bonds in the presence of the alcohol functionality.

Palladium-based heterogeneous catalysts are among the most effective systems for hydrogenating unsaturated compounds due to their excellent ability to activate hydrogen. mdpi.com Research has led to the development of advanced palladium catalysts with improved performance and selectivity. For instance, utilizing a highly reduced palladium catalyst on a γ-Alumina support (Pd/γ-Al2O3) has been shown to be a powerful approach for the continuous-flow synthesis of 2-methyl-3-buten-2-ol, a key vitamin precursor. mdpi.com Further refinements, such as modifying a Pd/ZnO catalyst with pectin, have demonstrated high selectivity (96%) for the conversion of an acetylenic alcohol to the corresponding cis-olefinic alcohol, with the catalyst maintaining its activity over 30 cycles. mdpi.com

Beyond palladium, other transition metals are used to create novel catalytic systems tailored for reactions involving chiral alcohols. Ruthenium catalysts are prominently used in dynamic kinetic resolution processes to facilitate the in-situ racemization of the unreacted alcohol enantiomer. mdpi.com This metal/lipase (B570770) combined approach is a practical process for obtaining enantiopure esters from racemic alcohols with quantitative conversion. mdpi.com The development of such systems continues to expand the scope of substrates to include challenging allylic and tertiary alcohols. mdpi.comencyclopedia.pub

Interactive Table: Catalytic Systems for Unsaturated Alcohols

| Catalyst System | Substrate Type | Reaction | Key Finding |

| 1 wt. % Pd/γ-Al2O3 | Acetylenic Alcohol (e.g., 2-methyl-3-butyn-2-ol) | Continuous-flow Hydrogenation | Enables an environmentally friendly pathway for producing vitamin precursors. mdpi.com |

| Pd-Pec/ZnO | Acetylenic Alcohol (e.g., 2-hexyn-1-ol) | Liquid-Phase Semi-Hydrogenation | Achieves high selectivity (96%) to the corresponding cis-olefinic alcohol and shows excellent recyclability. mdpi.com |

| Ru-catalyst with Lipase | Racemic Chiral Alcohols (including allylic alcohols) | Dynamic Kinetic Resolution (DKR) | Allows for the conversion of a racemic mixture into a single enantiomer of an ester with high yield and enantiomeric excess. mdpi.comencyclopedia.pub |

Biological Interactions and Mechanistic Biochemical Research

Investigation of Roles in Natural Product Biosynthesis and Intraspecies Signaling

While direct research specifically identifying trans-2-Methyl-4-hexen-3-ol within a natural product biosynthetic pathway is limited, the roles of structurally similar compounds provide a framework for its potential functions. The biosynthesis of many volatile organic compounds in plants, particularly C6-alcohols and aldehydes known as Green Leaf Volatiles (GLVs), originates from the oxygenation of fatty acids via the lipoxygenase (LOX) pathway. researchgate.net These compounds are typically produced in response to tissue damage. researchgate.net

In the context of intraspecies signaling, many alcohols with structures related to this compound function as pheromones in insects. For instance, 4-Methylheptan-3-ol is a well-documented insect pheromone where different stereoisomers are active for different species. mdpi.com The (3S,4S)-isomer is a component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus), while other isomers can be inhibitory or act as trail pheromones for ant species. mdpi.com Similarly, various hexenol compounds, such as (Z)-3-hexen-1-ol, are key signaling molecules in plant-insect communication, attracting natural predators of herbivores and influencing oviposition choices. researchgate.netresearchgate.net Although not definitively documented for this compound, its structure as an unsaturated, branched C7 alcohol suggests a potential, yet unconfirmed, role as a semiochemical in insect communication.

Mechanistic Exploration of Interactions with Biological Systems

As a secondary alcohol, this compound is an expected substrate for metabolic enzymes, primarily alcohol dehydrogenases (ADHs). In biological systems, ADHs catalyze the oxidation of alcohols to aldehydes or ketones. mdpi.commdpi.com This is a crucial step in both the detoxification of exogenous alcohols and the biosynthesis of various compounds. The enzymatic synthesis of pheromones like 4-methylheptan-3-ol, for instance, utilizes ADH in the final reduction step to create the alcohol from a ketone precursor. mdpi.com Conversely, in metabolic breakdown, an ADH would oxidize the hydroxyl group of this compound, initiating its transformation and eventual clearance from an organism.

Studies on Metabolic Transformation Pathways of Related Beta-Olefinic Alcohols

This compound is classified as a secondary beta-olefinic alcohol, meaning the double bond is in the beta position relative to the hydroxyl-bearing carbon. The metabolic pathways for this class of compounds have been investigated. The primary metabolic activation step for primary and secondary β-olefinic alcohols is oxidation by alcohol dehydrogenase (ADH) to form the corresponding α,β-unsaturated aldehydes or ketones.

These resulting α,β-unsaturated carbonyl compounds are electrophilic and can subsequently react with cellular nucleophiles. This metabolic transformation is a critical step, converting the less reactive parent alcohol into a more biologically active molecule.

Table 1: Predicted Metabolic Transformation of Beta-Olefinic Alcohols

| Compound Class | Initial Metabolic Step | Enzyme | Resulting Product Class |

| Primary β-Olefinic Alcohol | Oxidation | Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Aldehyde |

| Secondary β-Olefinic Alcohol | Oxidation | Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Ketone |

Green Leaf Volatiles (GLVs) as Biogenic Compounds and their Atmospheric-Biological Interplay

Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds (BVOCs) that includes C6-aldehydes, alcohols, and their esters, released by plants primarily in response to mechanical damage or herbivory. nih.gov These compounds, including various hexenols, are responsible for the characteristic "green" smell of freshly cut grass. nih.gov Their emission serves as a rapid defense mechanism and a form of communication. nih.govnih.gov GLVs can deter herbivores directly, attract natural predators of those herbivores (indirect defense), and signal to neighboring plants to prime their own defense systems. researchgate.net

Once released into the atmosphere, GLVs participate in complex chemical transformations. They are reactive towards common atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These gas-phase reactions lead to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. chemicalbook.comsinfoochem.com The interaction is a key example of an atmospheric-biological interplay, where a biological stress signal is transformed into atmospheric particles that influence environmental processes. The global emission of GLVs is substantial, making them a recognized source of atmospheric SOA. chemicalbook.com

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and mechanistic Probes

Spectroscopic techniques are fundamental in the structural analysis of trans-2-Methyl-4-hexen-3-ol, offering insights into its functional groups, connectivity, and three-dimensional arrangement.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative analysis of this compound, primarily through the identification of its key functional groups. The presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) gives rise to characteristic absorption bands in the infrared spectrum.

In the context of reaction monitoring, FTIR can be employed to track the progress of reactions involving this compound. For instance, during its synthesis, the appearance of the characteristic -OH and C=C absorption bands would signify the formation of the product. Conversely, in reactions where the alcohol or the double bond is consumed, the disappearance of these bands can be monitored to determine the reaction's endpoint.

For product identification, the FTIR spectrum of a synthesized compound can be compared with a reference spectrum of this compound to confirm its identity. The key vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | 1665-1675 |

| C-O | Stretching | 1050-1150 |

| =C-H (trans) | Bending (out-of-plane) | 960-975 |

This table presents expected FTIR absorption ranges for the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, including the confirmation of its stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the signals are all used to piece together the molecule's structure. For this compound, the trans configuration of the double bond can be confirmed by the large coupling constant (typically 12-18 Hz) between the vinylic protons.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to.

The stereochemical elucidation of this compound, which has a stereocenter at C3, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) when comparing diastereomers. nih.govrsc.org For a single enantiomer, NMR can confirm the relative stereochemistry of adjacent chiral centers, though determining the absolute configuration often requires other methods or comparison to known standards. The different chemical environments of diastereomers lead to distinct NMR spectra, allowing for their differentiation and quantification. jeol.comnih.gov

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | ~0.9 | Triplet | ~7 |

| H2 | ~1.7 | Multiplet | - |

| H3 | ~4.0 | Multiplet | - |

| H4 | ~5.5 | Multiplet | ~15 (trans) |

| H5 | ~5.6 | Multiplet | ~15 (trans) |

| H6 | ~1.7 | Doublet | ~6 |

| H7 (CH₃) | ~0.9 | Doublet | ~7 |

| OH | Variable | Singlet (broad) | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~30 |

| C3 | ~75 |

| C4 | ~130 |

| C5 | ~135 |

| C6 | ~18 |

| C7 | ~17 |

These tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for the separation of this compound from complex mixtures, while mass spectrometry provides information on its molecular weight and fragmentation pattern, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. thermofisher.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak confirms the molecular weight of the compound (114.19 g/mol for C₇H₁₄O). The fragmentation pattern provides structural information. For alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org For this compound, alpha-cleavage would lead to characteristic fragments.

| Fragment Ion (m/z) | Possible Structure / Loss |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M-CH₃]⁺ |

| 96 | [M-H₂O]⁺ |

| 71 | [M-C₃H₇]⁺ (alpha-cleavage) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

This table shows the expected major fragment ions in the mass spectrum of this compound.

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in a sample matrix. oup.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is then introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and subsequent detection by MS.

This technique is particularly useful for the analysis of volatile profiles in complex matrices like food, beverages, and biological samples. mdpi.comnih.govmdpi.comnih.gov For example, HS-SPME-GC-MS can be used to study the volatile compounds produced during fermentation processes or to characterize the aroma profile of fruits and other agricultural products. nih.govmdpi.comfrontiersin.org The selection of the appropriate fiber coating is crucial for the efficient extraction of target analytes.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-resolution separation technique that has become a powerful tool in metabolomics research. consensus.appnih.gov UPLC utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, it allows for the sensitive and selective detection and identification of a wide range of metabolites in complex biological samples.

In the context of research involving this compound, UPLC-MS could be employed in metabolomic studies of plants, microorganisms, or food products. mdpi.comresearchgate.netukaazpublications.com For instance, if this compound is a secondary metabolite in a plant, UPLC-MS could be used to profile its presence and quantity under different conditions. nih.govspringernature.com While GC-MS is more common for highly volatile compounds, UPLC-MS is advantageous for less volatile or thermally labile compounds and can be used to analyze derivatives of this compound or related metabolites. nih.govacs.orgnih.govmdpi.com The high sensitivity of UPLC-MS makes it suitable for detecting trace levels of metabolites. nih.gov

Ion Mobility Spectrometry (IMS) for Complementary Volatile Analysis

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that provides an additional dimension of separation for volatile organic compounds (VOCs) based on their size, shape, and charge. When coupled with gas chromatography (GC), the resulting hyphenated technique, GC-IMS, offers a powerful tool for the comprehensive characterization of complex volatile profiles, such as those found in food and flavor analysis. The technique separates ionized molecules in the gas phase under an electric field, with the time it takes for an ion to travel through a drift tube—known as the drift time—being characteristic of the ion's mobility. This mobility is influenced by the ion's rotationally averaged collision cross-section (CCS), which is a measure of its effective area for interactions with a neutral drift gas.

The primary advantage of incorporating IMS in the analysis of volatile compounds like this compound lies in its ability to separate isomeric and isobaric compounds that may co-elute during the chromatographic separation. This enhanced separation capability improves the confidence in compound identification and provides a more detailed fingerprint of a sample's volatile composition. In the context of flavor and aroma research, where subtle differences in the isomeric composition of a volatile compound can lead to significant changes in sensory perception, the added dimensionality of IMS is particularly valuable.

Detailed research findings from GC-IMS analyses often include the retention time from the gas chromatography column and the drift time or the calculated collision cross-section from the ion mobility spectrometer. This two-dimensional data can be visualized in a topographic plot, where each point represents a specific volatile compound. The intensity of the signal corresponds to the concentration of the compound in the sample.

Table 1: Predicted Collision Cross-Section (CCS) Values for Hexen-3-ol Isomers

| Compound | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|

| 1-hexen-3-ol | [M+H]⁺ | 101.09609 | 121.4 |

| [M+Na]⁺ | 123.07803 | 128.3 | |

| [M-H]⁻ | 99.081534 | 120.4 | |

| 2-hexen-3-ol | [M+H]⁺ | 101.09609 | 121.6 |

| [M+Na]⁺ | 123.07803 | 128.6 | |

| [M-H]⁻ | 99.081534 | 120.6 |

Data sourced from PubChemLite. CCS values are predicted and serve as an estimation.

The application of GC-IMS in research allows for the creation of detailed volatile compound fingerprints for various samples. For a compound like this compound, its analysis by GC-IMS would involve its separation from other volatile components on a GC column, followed by ionization and separation in the IMS drift tube. The resulting data would provide a unique identifier based on both its retention time and its drift time (or CCS value), aiding in its unambiguous identification and quantification in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.